3-Azido-2-fluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-azido-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJMGTKGDXFYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631093 | |
| Record name | 3-Azido-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864866-10-4 | |
| Record name | 3-Azido-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Azido 2 Fluoropyridine and Analogous Fluorinated Azidopyridines
Strategies for Direct Synthesis of 3-Azido-2-fluoropyridine
The direct synthesis of this compound can be approached from two primary retrosynthetic pathways: introducing the azide (B81097) onto a pre-existing 2-fluoropyridine (B1216828) ring or installing the fluorine atom onto a 3-azidopyridine (B1254633) scaffold.
The most common strategy for synthesizing halogenated azidopyridines involves the reaction of a dihalogenated pyridine (B92270) with an azide source, such as sodium azide. acs.org This approach leverages the differential reactivity of the halogen atoms on the pyridine ring. For the synthesis of this compound, a suitable precursor would be a pyridine molecule bearing a fluorine at the 2-position and a more reactive leaving group (such as chlorine or bromine) at the 3-position.
Researchers at Bristol Myers Squibb reported a general method for preparing a variety of halogenated azidopyridines by reacting pyridines bearing two halogen atoms with sodium azide. acs.org This method yielded nine different fluoro-, chloro-, and bromo-azidopyridines, demonstrating the viability of this synthetic route. acs.org The synthesis often begins with a commercially available 2-fluoropyridine derivative, which then undergoes an azidation reaction to introduce the azido (B1232118) group at the desired position. smolecule.com
Table 1: Representative Azidation Strategies for Pyridine Scaffolds
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|
Note: This table represents a general strategy. Specific yields depend on the precise substrates and reaction conditions.
An alternative route to this compound involves the fluorination of a 3-azidopyridine precursor that has a suitable leaving group at the 2-position. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine nitrogen activates the 2-position, making it susceptible to attack by nucleophiles like the fluoride (B91410) ion. researchgate.net
The synthesis of related 3-cyano-2-fluoropyridines has been accomplished by reacting precursors with a leaving group at the 2-position (e.g., chloro, bromo, or methanesulfonyl) with a fluoride source like potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (Bu₄NF) in a polar aprotic solvent. osti.gov This methodology is directly applicable to the synthesis of this compound, assuming the availability of a 3-azido-2-chloropyridine (B178082) or similar precursor. The choice of fluorinating agent is critical, with a wide range of modern N-F reagents, such as Selectfluor, also available for such transformations. beilstein-journals.org
Azidation Approaches on 2-Fluoropyridine Scaffolds
Synthesis of Derivatives and Substituted this compound Systems
The synthetic utility of this compound lies in the distinct reactivity of its functional groups, which allows for the sequential and selective synthesis of more complex derivatives.
Functionalization of the pyridine ring of this compound can be achieved by employing precursors that already contain additional substituents or functional handles. For instance, if the synthesis starts from a dihalopyridine (e.g., 2-fluoro-3-bromopyridine), the remaining halogen can be used for subsequent functionalization after the introduction of the azide. Halogenated pyridines are versatile substrates for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of carbon or nitrogen-based substituents onto the pyridine core. acs.org This approach provides a pathway to a diverse array of substituted this compound analogs.
The azido group is a highly versatile functional group, renowned for its participation in bioorthogonal chemistry.
Cycloaddition Reactions: The most prominent reaction of the azido group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne. acs.orgsmolecule.com This method is widely used to link the azidopyridine scaffold to other molecules, including biomolecules and pharmaceutical agents. smolecule.comnih.gov The azido group can also participate in other cycloadditions, such as (3+2) cycloadditions with strained alkenes like norbornene. mdpi.comresearchgate.net
Reduction to Amines: The azido group can be readily reduced to a primary amine. smolecule.com This transformation opens up another avenue for functionalization, as the resulting aminopyridine can undergo a wide range of reactions, such as amide bond formation, sulfonylation, or serve as a building block for the synthesis of fused heterocyclic systems. researchgate.net
Table 2: Key Transformations of the Azido Group
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Cu(I) Catalyst | 1,2,3-Triazole | acs.orgsmolecule.com |
| Strain-Promoted Cycloaddition | Norbornene | Triazoline Adduct | researchgate.net |
The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). acs.orgnih.gov This reactivity is a consequence of the electron-withdrawing effect of the adjacent ring nitrogen.
The SNAr reaction of 2-fluoropyridines is notably efficient; for example, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. nih.gov This high reactivity allows for the displacement of the fluoride by a wide range of nucleophiles under relatively mild conditions. nih.gov Documented nucleophiles include alcohols, amines (such as morpholine), and indoles, providing access to a variety of 2-substituted pyridine derivatives. acs.orgnih.gov This reaction can be performed even in the presence of other electrophilic functional groups, highlighting its utility in the late-stage functionalization of complex molecules. acs.org
Table 3: Nucleophilic Aromatic Substitution at the 2-Fluoro Position
| Nucleophile Type | Example Nucleophile | Product Type | Reference |
|---|---|---|---|
| O-Nucleophiles | Butanol, Alcohols | 2-Alkoxypyridine | acs.orgacs.org |
| N-Nucleophiles | Morpholine, Dimethylamine | 2-Aminopyridine | acs.orgnih.gov |
Transformations Involving the Azido Moiety
Novel and Emerging Synthetic Routes to 3-Azido Heterocycles
Recent advancements in synthetic organic chemistry have led to the development of novel methods for the preparation of 3-azido heterocycles, including fluorinated azidopyridines. These routes offer improvements in efficiency, selectivity, and substrate scope.
Fluorocyclization of Vinyl Azides for Pyridine Ring Formation
One emerging strategy for the construction of fluorinated nitrogen-containing heterocycles involves the fluorocyclization of vinyl azides. researcher.lifeacs.org This approach allows for the simultaneous introduction of both fluorine and an azide moiety into a cyclic framework. While specific examples detailing the direct synthesis of this compound via this method are not prevalent in the reviewed literature, the underlying principle represents a potent strategy for accessing such structures. The reaction typically proceeds through the generation of a vinyl nitrene intermediate, which can then undergo cyclization. researcher.life
Manganese(III)-mediated reactions of vinyl azides with cyclopropanols have been shown to produce substituted pyridines. organic-chemistry.orgacs.org This method involves the generation of a β-carbonyl radical from the cyclopropanol, which adds to the vinyl azide to form an iminyl radical. Subsequent cyclization and aromatization yield the pyridine ring. organic-chemistry.org The adaptation of this methodology to incorporate a fluorine source could provide a novel pathway to fluorinated azidopyridines.
Metal-Catalyzed and Metal-Free Azidation Protocols
Both metal-catalyzed and metal-free azidation reactions are pivotal in the synthesis of azidopyridines. nih.govorganic-chemistry.orgacs.org The choice between these approaches often depends on the substrate, desired regioselectivity, and tolerance of other functional groups.
Metal-Catalyzed Azidation:
Transition metal catalysis, particularly with copper, has been extensively used for the azidation of aryl and heteroaryl halides. mdpi.comnih.gov The synthesis of halogenated azidopyridines has been achieved by reacting dihalogenated pyridines with sodium azide. acs.org This reaction can produce a variety of fluoro-, chloro-, and bromo-azidopyridines with yields ranging from 24–82%. acs.org Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, highlights the utility of the resulting azidopyridines. acs.orgsigmaaldrich.com
Rhodium(III)-catalyzed C-H azidation has also been reported for the synthesis of azido-arenes, where a directing group guides the azidation to a specific position. mdpi.com This method offers a direct way to introduce an azide group without the need for a pre-installed leaving group.
| Catalyst System | Substrate Type | Azide Source | Key Features |
| CuI / L-proline | Aryl/vinyl iodides or bromides | NaN₃ | Effective for coupling with halides. mdpi.com |
| Cu(OTf)₂ | Benzylic alcohols | TMS-N₃ | Mild conversion of alcohols to azides. mdpi.com |
| Rh(III) complexes | Arenes with directing groups | PhI(N₃)OTs (in situ) | Site-selective C-H azidation. mdpi.com |
| Cu(OAc)₂ | Arylboronic acids | NaN₃ | Chan-Lam type azidation. nih.gov |
Metal-Free Azidation:
Metal-free azidation methods provide an alternative to avoid potential metal contamination in the final products. nih.govacs.orgrsc.org A common approach involves the diazotization of an aromatic amine followed by treatment with an azide source. organic-chemistry.org For instance, aromatic azides can be formed in high yields from arenediazonium tosylates and sodium azide in water at room temperature. organic-chemistry.org This method is experimentally simple and often provides clean products without the need for extensive purification. organic-chemistry.org
Another metal-free approach is the α-amination of amides using simple azides, which proceeds under mild conditions. nih.govacs.org While not a direct route to this compound, this methodology showcases the versatility of azides in C-N bond formation without metal catalysis. nih.govacs.org
Multi-component Reactions Incorporating Azide and Fluorine functionalities
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules by combining three or more reactants in a single step. nih.govorganic-chemistry.org The development of MCRs that incorporate both azide and fluorine functionalities is a promising area for the synthesis of novel fluorinated azidopyridines.
An example of an MCR for the synthesis of fluorinated 2-aminopyridines involves the reaction of 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org While this specific reaction does not directly yield an azidopyridine, it demonstrates the potential of MCRs to construct complex fluorinated pyridine scaffolds.
The synthesis of a fluoropyridine-candesartan tracer for AT1 receptor imaging utilized a click reaction between a fluorinated alkyne and an azido-candesartan derivative. acs.orgnih.gov This highlights the integration of azide functionality in a multi-step synthesis that could be adapted for MCRs. The synthesis involved the preparation of 2-fluoro-3-(pent-4-yn-1-yloxy)pyridine (B3375944) and an azido derivative of candesartan (B1668252), which were then coupled via a copper-catalyzed azide-alkyne cycloaddition. acs.orgnih.gov
Scalability and Process Chemistry Considerations for this compound Synthesis
The transition from laboratory-scale synthesis to large-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
A key concern with azides is their potential for explosive decomposition. acs.org Researchers at Bristol Myers Squibb investigated the thermal stability of several halogenated azidopyridines using differential scanning calorimetry (DSC). acs.orgnih.gov They found that these compounds began to decompose at temperatures above 120 °C. acs.org One isomer, 4-azido-3-fluoropyridine, was found to be shock-sensitive. acs.org Such safety data is crucial when considering the scalability of any process involving these compounds.
The choice of reagents and reaction conditions is also critical for scalable synthesis. For example, a scalable route for a thrombin inhibitor involved overcoming the use of hazardous reagents like sodium azide and TMS-cyanide. researchgate.net The development of robust and safer synthetic routes is a primary goal in process chemistry.
The purification of the final product and intermediates is another important aspect. A scalable synthesis should ideally involve a minimal number of isolation steps and utilize purification techniques that are amenable to large-scale operations, such as crystallization rather than chromatography. researchgate.net
| Consideration | Key Factors |
| Safety | Thermal stability of azides, potential for explosive decomposition, handling of hazardous reagents. acs.orgnih.govresearchgate.net |
| Efficiency | Reaction yields, number of synthetic steps, atom economy, throughput. acs.orgresearchgate.net |
| Cost | Cost of starting materials, reagents, solvents, and energy consumption. researchgate.net |
| Robustness | Consistency of yield and purity, tolerance to variations in reaction conditions. researchgate.net |
| Purification | Use of scalable purification methods like crystallization, minimizing chromatographic separations. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 3 Azido 2 Fluoropyridine
Reactivity of the Azido (B1232118) Group in 3-Azido-2-fluoropyridine
The azido moiety in this compound is a key center of reactivity, enabling its participation in several important classes of organic reactions.
The 1,3-dipolar character of the azido group allows this compound to readily undergo cycloaddition reactions, most notably with alkynes to form stable 1,2,3-triazole rings. This transformation is a cornerstone of "click chemistry," a concept that emphasizes modular, high-yielding, and stereospecific reactions. numberanalytics.com
Huisgen 1,3-Dipolar Cycloaddition: This reaction involves the [3+2] cycloaddition of an azide (B81097) with an alkyne. organic-chemistry.orgwikipedia.org The reaction can be performed under thermal conditions, often leading to a mixture of regioisomers. wikipedia.org However, the copper(I)-catalyzed version of this reaction (CuAAC) offers high regioselectivity, exclusively yielding the 1,4-disubstituted triazole. wikipedia.orgijrpc.com The versatility of this reaction makes this compound a valuable building block in drug discovery and materials science. smolecule.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in biological systems, strain-promoted azide-alkyne cycloaddition has been developed. researchgate.netnih.gov This catalyst-free approach utilizes strained cyclooctyne (B158145) derivatives, where the release of ring strain drives the reaction forward. numberanalytics.commdpi.com SPAAC is particularly useful for bioconjugation, allowing for the selective labeling of biomolecules in living systems. numberanalytics.comresearchgate.net The reaction of this compound in a SPAAC protocol would proceed under physiological conditions without the need for a catalyst. nih.gov
| Cycloaddition Type | Key Features | Catalyst | Typical Reactant |
| Huisgen 1,3-Dipolar Cycloaddition (Thermal) | Forms 5-membered heterocycles; can produce regioisomeric mixtures. organic-chemistry.orgwikipedia.org | None | Alkyne, Alkenes organic-chemistry.org |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly regioselective, yielding 1,4-disubstituted triazoles. wikipedia.org | Copper(I) wikipedia.org | Terminal Alkyne wikipedia.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Catalyst-free; driven by ring strain; bioorthogonal. numberanalytics.comresearchgate.net | None | Strained Cyclooctyne numberanalytics.com |
Upon thermal or photochemical activation, organic azides can extrude dinitrogen gas (N₂) to form highly reactive nitrene intermediates. egyankosh.ac.inwikipedia.orgaakash.ac.in These electron-deficient species are involved in a variety of subsequent reactions.
Thermolysis of azides is a common method for generating nitrenes. egyankosh.ac.in The decomposition of an azide can proceed through a stepwise mechanism where the formation of the nitrene is the rate-determining step. rsc.org The resulting nitrene can then undergo further reactions, such as isomerization to an imine. rsc.org
Photolysis of aromatic polyazides is a well-established method for generating high-spin nitrenes, which are reactive intermediates with multiple unpaired electrons. beilstein-journals.orgsemanticscholar.org While direct studies on this compound are limited, research on analogous compounds like 2,4,6-triazido-3-chloro-5-fluoropyridine provides significant insights. beilstein-journals.orgsemanticscholar.orgbeilstein-journals.org
Irradiation of such polyazides in inert matrices at cryogenic temperatures allows for the stepwise generation and characterization of high-spin species. beilstein-journals.org For instance, the photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine with UV light (λ = 260–320 nm) in an argon matrix at 5 K leads to the formation of:
Triplet mononitrenes: The initial photoproducts formed by the loss of one N₂ molecule. beilstein-journals.orgsemanticscholar.org
Quintet dinitrenes: Formed upon further irradiation and loss of a second N₂ molecule. beilstein-journals.orgsemanticscholar.org
Septet trinitrene: The final high-spin species formed after the loss of all three N₂ molecules. beilstein-journals.orgsemanticscholar.org
Studies on related fluorinated pyridyl azides have shown that the fluorine atom influences the photochemical process. The strong π-conjugation of the azido groups ortho to the fluorine atom facilitates their preferential photodissociation. beilstein-journals.orgsemanticscholar.org
The primary technique for the characterization of these transient high-spin nitrene intermediates is Electron Paramagnetic Resonance (EPR) spectroscopy. beilstein-journals.orgsemanticscholar.org By analyzing the EPR spectra, researchers can determine the zero-field splitting (ZFS) parameters (D and E), which are characteristic of the spin state (triplet, quintet, etc.) and the geometry of the nitrene. beilstein-journals.orgsemanticscholar.orgresearchgate.net
For example, in the study of 2,4,6-triazido-3-chloro-5-fluoropyridine, the different nitrene species were identified by comparing their experimental ZFS parameters with those calculated using Density Functional Theory (DFT). beilstein-journals.orgresearchgate.net
Identified Nitrene Intermediates from a Related Fluorinated Pyridine (B92270):
| Nitrene Species | Spin State | Zero-Field Splitting Parameters (cm⁻¹) |
| 2,4-diazido-3-chloro-5-fluoropyridyl-6-nitrene | Triplet | DT = 1.026, ET = 0 beilstein-journals.orgsemanticscholar.org |
| 2,6-diazido-3-chloro-5-fluoropyridyl-4-nitrene | Triplet | DT = 1.122, ET = 0.0018 beilstein-journals.orgsemanticscholar.org |
| 4-azido-3-chloro-5-fluoropyridyl-2,6-dinitrene | Quintet | DQ = 0.215, EQ = 0.0545 beilstein-journals.orgsemanticscholar.org |
| 2-azido-3-chloro-5-fluoropyridyl-4,6-dinitrene | Quintet | DQ = 0.209, EQ = 0.039 beilstein-journals.orgsemanticscholar.org |
| 3-chloro-5-fluoropyridyl-2,4,6-trinitrene | Septet | DS = -0.1021, ES = -0.0034 beilstein-journals.orgsemanticscholar.org |
The reactivity of the generated nitrenes is characteristic of these electron-deficient species. They can undergo C-H insertion reactions, cycloadditions with alkenes to form aziridines, and rearrangements. wikipedia.orgaakash.ac.in For instance, triplet nitrenes have been shown to react selectively with alkenes to yield aziridines. wisc.edu
The azido group of this compound can be readily reduced to the corresponding primary amine (3-amino-2-fluoropyridine). This transformation is synthetically valuable as it provides access to a different class of substituted pyridines. Common reducing agents for this purpose include lithium aluminum hydride or catalytic hydrogenation with palladium on carbon (Pd/C). evitachem.com Dichloroborane-dimethyl sulfide (B99878) has also been shown to be an effective and chemoselective reagent for the reduction of organic azides. researchgate.net
Other transformations of the azido group are also possible. For instance, in related aromatic azides, the azido group can be displaced by nucleophiles such as amines. semanticscholar.org
Nitrene Formation from this compound
Photochemical Generation of High-Spin Nitrenes (e.g., triplet, quintet, septet)
Reactivity of the Fluoro Group in this compound
The fluorine atom at the 2-position of the pyridine ring is a key site for chemical modification, primarily through nucleophilic aromatic substitution and C-F bond activation.
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position of the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a prominent reaction for 2-halopyridines. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack. nih.govresearchgate.netlibretexts.org The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group. fishersci.fi
The reactivity of halopyridines in SNAr reactions is often enhanced by the high electronegativity of fluorine, which can accelerate the rate-determining addition step. nih.govlibretexts.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is significantly faster than that of 2-chloropyridine. nih.gov This suggests that the fluoro group in this compound is a good leaving group in SNAr reactions.
The presence of the azido group at the 3-position can also influence the reactivity. While the azido group can facilitate nucleophilic substitutions, its electronic effect in the context of SNAr at the adjacent 2-position is complex. smolecule.com The reaction conditions for SNAr on 2-fluoropyridines are generally mild, allowing for the installation of a diverse array of functionalities through nitrogen, oxygen, sulfur, or carbon nucleophiles. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Fluoropyridines
| Nucleophile | Product Type | Reference |
| Amines | 2-Aminopyridines | fishersci.fi |
| Alcohols | 2-Alkoxypyridines | fishersci.fi |
| Thiols | 2-Thiolated pyridines | nih.gov |
| Carbon Nucleophiles | 2-Alkyl/Arylpyridines | nih.gov |
C-F Bond Activation Studies
The activation of carbon-fluorine (C-F) bonds is a challenging but increasingly important area of research, offering alternative pathways for the functionalization of fluorinated compounds. baranlab.org Transition metal-mediated C-F bond activation has been studied for various fluoroaromatics, including fluoropyridines. nih.govrsc.org
These reactions can proceed through mechanisms such as oxidative addition at a metal center. nih.gov For fluoropyridines, the competition between C-F and C-H bond activation is a key consideration. The regioselectivity of these reactions is often influenced by the metal center and the electronic properties of the substrate. nih.govcore.ac.uk In some cases, C-F bond activation is thermodynamically favored over C-H activation. rsc.org
Phosphine-catalyzed hydrodefluorination of fluoropyridines has also been demonstrated, proceeding through a proposed fluorophosphorane intermediate. whiterose.ac.uk This highlights the potential for metal-free C-F bond functionalization.
Reactivity of the Pyridine Core of this compound
The pyridine ring itself can undergo functionalization through various strategies, including regioselective metalation and radical additions.
Regioselective Functionalization of the Pyridine Ring
The regioselective functionalization of pyridines is crucial for the synthesis of specifically substituted derivatives. mdpi.com Directed metalation strategies, often employing a directing group, can achieve high regioselectivity in the functionalization of pyridine rings. rsc.orgnih.gov For example, the functionalization of 2-chloropyridines has been achieved with regioselectivity at the 4 and 5-positions. mdpi.com
While specific studies on the regioselective functionalization of this compound are not extensively detailed in the provided context, the principles of directed metalation could potentially be applied to achieve functionalization at specific positions of its pyridine core.
Radical Additions to Fluoropyridines
Radical reactions provide another avenue for the functionalization of pyridines. The azide radical (N₃•) can be generated from various precursors and participates in addition reactions with unsaturated systems. researchgate.netresearchgate.net The photolysis of azidopyridines can lead to the formation of highly reactive nitrene intermediates. beilstein-journals.org
Studies on the photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine have shown preferential photodissociation of the azido groups ortho to the fluorine atom. beilstein-journals.org This suggests that the fluorine atom can influence the reactivity of adjacent azido groups upon photoexcitation.
Mechanistic Studies of Key Transformations of this compound
The azido group in this compound is a versatile functional group, most notably for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". smolecule.commdpi.com This reaction leads to the formation of stable 1,2,3-triazole rings. The presence of both an azide and a reactive fluoro group makes this compound a potentially valuable building block for creating complex molecules through sequential click reactions and nucleophilic substitutions. acs.orgnih.gov
Mechanistic investigations into the reactions of azides have revealed the involvement of radical intermediates in certain transformations. researchgate.netresearchgate.netacs.org For instance, the generation of the azide radical can be achieved through photoredox catalysis or by using oxidizing agents. acs.orgrsc.org This transient species can then engage in various synthetic applications. researchgate.net
The reduction of the azido group to an amine is another key transformation. smolecule.com In a study of a related azido-fluoropurine nucleoside, the azido group was reduced to an amine in liver homogenates, a reaction mediated by the microsomal P-450 NADPH reductase system. nih.gov This highlights a potential metabolic pathway for azido-containing compounds.
Advanced Spectroscopic and Structural Characterization of 3 Azido 2 Fluoropyridine and Its Adducts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of molecules. In the context of 3-Azido-2-fluoropyridine and its derivatives, various NMR methods provide detailed insights into the molecular framework and the electronic environment of specific nuclei.
High-Resolution 1H, 13C, and 19F NMR for Structural Elucidation
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy are fundamental tools for the structural analysis of fluorinated organic compounds like this compound.
¹H NMR: Proton NMR spectra reveal the number and electronic environment of hydrogen atoms in a molecule. For pyridine (B92270) derivatives, the chemical shifts of the protons on the aromatic ring are indicative of the substituent effects. hmdb.cachemicalbook.com
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. hmdb.cahmdb.ca In substituted pyridines, the chemical shifts of the carbon atoms are sensitive to the nature and position of the substituents. For instance, in 2-fluoropyridine (B1216828), the carbon atom bonded to the fluorine atom exhibits a characteristic chemical shift. chemicalbook.com
¹⁹F NMR: Fluorine-19 NMR is particularly valuable for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. mdpi.comchemrxiv.org The chemical shift of the fluorine atom in this compound is highly sensitive to its local chemical environment, making it a powerful probe for studying molecular interactions and structural changes. mdpi.comman.ac.uk The wide range of ¹⁹F chemical shifts provides excellent signal dispersion, which is advantageous for analyzing complex mixtures or studying subtle electronic effects. chemrxiv.orgnih.gov
The following table summarizes typical NMR data for related pyridine compounds.
| Nucleus | Compound | Chemical Shift (ppm) | Reference |
| ¹H | 2-Fluoropyridine | 8.230, 7.784, 7.182, 6.934 | chemicalbook.com |
| ¹H | 3-Fluoropyridine | Not specified | chemicalbook.com |
| ¹³C | Pyridine | Not specified | hmdb.ca |
| ¹³C | 2-Fluoropyridine | Not specified | chemicalbook.com |
| ¹⁹F | 1-bromo,3,4,5-trifluorobenzene | Not specified | man.ac.uk |
15N NMR for Azido (B1232118) Group Characterization
Nitrogen-15 NMR spectroscopy is a specialized technique used to characterize the nitrogen atoms within the azido group (–N₃). The chemical shifts of the three nitrogen atoms in the azido group are distinct and provide valuable information about the electronic structure and bonding within this functional group. znaturforsch.com In aromatic azides, the chemical shifts of the α-nitrogen (the nitrogen attached to the pyridine ring), β-nitrogen, and γ-nitrogen atoms can be resolved. researchgate.net The ¹⁵N chemical shifts are sensitive to the electronic effects of the aromatic ring and other substituents, which can indicate the reactivity of the different azido groups in polyazido compounds. researchgate.netresearchgate.net
Multi-dimensional NMR Techniques for Complex Structures
For more complex structures, such as adducts of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide additional dimensions of information, allowing for the unambiguous assignment of signals and the determination of through-bond and through-space connectivities. libretexts.orgwiley.com These techniques are crucial for elucidating the three-dimensional structure of molecules in solution. libretexts.org
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Analysis (e.g., azido-stretching vibration)
Infrared (IR) spectroscopy is a key method for identifying functional groups in a molecule. The azido group (–N₃) has a very strong and characteristic asymmetric stretching vibration that appears in a relatively clean region of the IR spectrum, typically between 2100 and 2180 cm⁻¹. researchgate.net This distinct absorption band is a reliable indicator of the presence of an azido group. aip.org The exact frequency of the azido stretch can be influenced by the electronic properties of the molecule, providing insights into the local environment of the azido group. aip.org
The table below shows the characteristic IR absorption frequencies for the azido group and other relevant functional groups.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |
| Azide (B81097) (R-N₃) | Asymmetric Stretch | 2180-2120 | Strong | researchgate.net |
| Azide (R-N₃) | Symmetric Stretch | ~1350 | Not specified | |
| Alkyne (C≡C) | Stretch | 2140-2100 | Weak | libretexts.org |
| Nitrile (C≡N) | Stretch | Not specified | Not specified | aip.org |
| C-O | Stretch | 1280-1230 | Not specified | spectroscopyonline.com |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to IR spectroscopy that provides a "fingerprint" of a molecule's vibrational modes. nih.govspectroscopyonline.com While the asymmetric stretch of the azido group is strong in the IR spectrum, the symmetric stretch is often more prominent in the Raman spectrum, appearing around 1350 cm⁻¹. Raman spectroscopy can be particularly useful for studying molecules in aqueous solutions. researchgate.net
Mass Spectrometry
Mass spectrometry is a fundamental analytical technique for the characterization of this compound, providing essential information regarding its molecular weight, elemental composition, and structural features through controlled fragmentation.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of thermally labile compounds like azides without causing significant fragmentation. nih.gov For this compound, ESI-MS analysis typically reveals the presence of the protonated molecule, [M+H]⁺. This ion is formed when the analyte molecule accepts a proton during the electrospray process. The detection of this pseudomolecular ion allows for the direct and accurate determination of the compound's monoisotopic mass.
In addition to the protonated molecule, ESI mass spectra can also show adduct ions, which are formed by the non-covalent association of the analyte molecule with cations present in the solvent or mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). nih.gov The mass differences between these adducts and the protonated molecule can help confirm the molecular weight of the analyte. nih.gov High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of these ions, which is used to calculate the elemental composition and confirm the chemical formula of this compound (C₅H₃FN₄).
Table 1: ESI-MS Data for this compound
| Ion Species | Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | [C₅H₄FN₄]⁺ | 139.0415 |
| [M+Na]⁺ | [C₅H₃FN₄Na]⁺ | 161.0234 |
Note: Theoretical m/z values are calculated based on monoisotopic masses.
Tandem mass spectrometry (MS/MS), often performed using collision-induced dissociation (CID), provides detailed structural information by breaking the precursor ion into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure.
For azido-containing compounds, a primary and highly characteristic fragmentation pathway is the neutral loss of a nitrogen molecule (N₂), which has a mass of approximately 28 Da. researchgate.net In the case of this compound, the protonated molecule [M+H]⁺ would undergo this fragmentation to produce a highly reactive nitrene intermediate ion.
Key fragmentation pathways for [M+H]⁺ of this compound include:
Loss of N₂: The most prominent fragmentation involves the elimination of dinitrogen from the azide group, resulting in the formation of a pyridylnitrenium ion. This is a signature fragmentation for aryl azides.
Ring Opening/Fragmentation: Following the initial loss of N₂, the resulting reactive intermediate can undergo further fragmentation, including ring opening and subsequent loss of small molecules like hydrogen cyanide (HCN) or difluoroacetylene (B1210905) (C₂F₂), depending on the rearrangement pathways.
Table 2: Predicted Key Fragmentation Ions of this compound in MS/MS
| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Fragment Formula |
|---|---|---|---|
| 139.0415 | Neutral Loss of N₂ | 111.0359 | [C₅H₄FN₂]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Composition
Electron Paramagnetic Resonance (EPR) Spectroscopy for Reactive Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons, such as free radicals and triplet states. wikipedia.org The photolysis of aryl azides like this compound results in the loss of N₂ and the formation of a highly reactive pyridylnitrene intermediate, which exists in a triplet ground state and is therefore paramagnetic. researchgate.net
EPR spectroscopy is indispensable for characterizing these transient nitrene species, which are often generated and trapped in inert matrices at cryogenic temperatures (e.g., in solid argon at 5-15 K) to prevent further reactions. nih.govnih.gov The EPR spectrum provides information about the electronic structure and environment of the unpaired electrons.
For a pyridylnitrene derived from this compound, the EPR spectrum would be characterized by zero-field splitting (ZFS) parameters, D and E, which describe the interaction between the two unpaired electrons of the triplet state. nih.gov
The D value is a measure of the magnetic dipole-dipole interaction between the two unpaired electrons.
The E value reflects the deviation from axial symmetry in the molecule.
Studies on related halogenated pyridylnitrenes have shown that substitutions on the pyridine ring influence these parameters. researchgate.net The photolysis of similar polyazidopyridines has been shown to produce complex multicomponent systems including mononitrenes, dinitrenes (quintet state), and trinitrenes (septet state), all of which can be identified and characterized by their unique EPR signals. nih.gov The analysis of the EPR spectrum for the 2-fluoro-3-pyridylnitrene would allow for the determination of its specific ZFS parameters, confirming its electronic structure. nih.govaip.org
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely reported, analysis of related halogenated azidopyridine structures provides significant insight into its expected molecular architecture. acs.org
X-ray studies on similar substituted pyridines reveal key structural features. rsc.orgresearchgate.net For this compound, a crystal structure determination would provide:
Molecular Geometry: Precise measurements of the C-N, N-N, C-F, and C-C bond lengths and the angles within the pyridine ring and the azido group. The geometry of the azido group (N₃) is expected to be nearly linear.
Planarity: Confirmation of the planarity of the pyridine ring.
Intermolecular Interactions: Identification of non-covalent interactions such as halogen bonding, π-π stacking, or N···N interactions, which dictate the crystal packing arrangement. The presence of the fluorine atom and the azide group provides sites for such interactions.
Table 3: Expected Structural Parameters from X-ray Diffraction of this compound
| Parameter | Expected Value/Feature | Significance |
|---|---|---|
| Pyridine Ring | Planar | Typical for aromatic heterocycles |
| C-F Bond Length | ~1.33-1.35 Å | Characteristic C(sp²)-F bond |
| C-N₃ Bond Length | ~1.40-1.42 Å | Linkage of azide to the ring |
| N=N=N Group | Near-linear geometry | Characteristic of the azido functional group |
Note: Expected values are based on data from structurally similar compounds.
Two-Dimensional Infrared (2D IR) Spectroscopy for Dynamics and Protonation State
Two-Dimensional Infrared (2D IR) spectroscopy is an advanced vibrational spectroscopy technique that provides information on molecular dynamics, vibrational couplings, and chemical exchange processes on a picosecond timescale. nih.govstfc.ac.uk For this compound, 2D IR is particularly useful for studying the azide (N₃) asymmetric stretching mode, which is a strong and sensitive vibrational probe. nih.govresearchgate.net
A key application is monitoring the protonation state of the pyridine ring. The vibrational frequency of the azide stretch is sensitive to the local electrostatic environment. nih.gov When the pyridine nitrogen becomes protonated (forming a pyridinium (B92312) ion), the electron density throughout the ring is altered. This change influences the vibrational frequency of the azide group attached to the ring.
A study on 3-azidopyridine (B1254633) demonstrated that the azide stretching vibration shifts to a higher frequency upon protonation of the pyridine ring. nih.gov 2D IR spectroscopy can resolve complex spectral features, such as Fermi resonances, where the azide stretch accidentally couples with overtone or combination bands. nih.govrsc.org By analyzing the cross-peaks in a 2D IR spectrum, one can disentangle these couplings and determine the "unperturbed" vibrational frequency, which is a more accurate reporter of the molecular state. nih.gov This allows for the precise tracking of protonation-deprotonation dynamics. These findings suggest that this compound could similarly serve as a sensitive probe for local environmental changes and protonation events, with 2D IR providing a powerful tool to measure these dynamics in real-time. nih.govacs.org
Computational and Theoretical Investigations of 3 Azido 2 Fluoropyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods allow for the detailed examination of molecular orbitals, energy levels, and potential energy surfaces, which are crucial for understanding chemical reactivity and stability.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it the workhorse for calculations on medium-sized organic molecules. Functionals like B3LYP, paired with basis sets such as 6-311G* or 6-311+G*, are commonly employed to optimize the ground state geometry and predict various electronic properties. scielo.br
For 3-azido-2-fluoropyridine, DFT calculations would be used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. The optimized geometry provides the most stable arrangement of the atoms in the molecule. The presence of the electronegative fluorine atom and the electron-rich azide (B81097) group on the pyridine (B92270) ring creates a unique electronic environment that influences these parameters. For instance, the C-F and C-N bonds will be polarized, and the geometry of the azide group (C–Nα–Nβ and Nα–Nβ–Nγ angles) is critical to its reactivity. mdpi.com
Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value Range | Description |
|---|---|---|
| C2–F Bond Length | 1.33 - 1.36 Å | Typical carbon-fluorine bond length on an aromatic ring. |
| C3–Nα Bond Length | 1.40 - 1.42 Å | Bond connecting the azide group to the pyridine ring. |
| Nα–Nβ Bond Length | 1.24 - 1.27 Å | The inner nitrogen-nitrogen bond of the azide group. mdpi.com |
| Nβ–Nγ Bond Length | 1.13 - 1.16 Å | The terminal nitrogen-nitrogen bond of the azide group. mdpi.com |
| C3–Nα–Nβ Angle | 112° - 115° | Angle defining the attachment of the azide group. mdpi.com |
| Nα–Nβ–Nγ Angle | 171° - 173° | The azide group is nearly linear but can exhibit slight bending. mdpi.com |
Note: These values are illustrative and based on typical results for similar compounds. Actual calculated values would depend on the specific DFT functional and basis set used.
For situations requiring higher accuracy, particularly for the study of excited states or weak intermolecular interactions, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CIS), are based on first principles without the empirical parameterization common in other methods. beilstein-journals.org For example, CIS calculations combined with basis sets like 6-311+G* have been used to investigate the lowest singlet excited states of related azido-fluoropyridine derivatives to model photodissociation pathways. beilstein-journals.orgsemanticscholar.org Similarly, the MP2/6-311G(d,p) level of theory has been used to analyze the crystal packing and intermolecular interactions in fluoropyridines. researchgate.net Such high-level calculations could provide precise predictions of the energy barriers for conformational changes or tautomerization in this compound.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, explaining reactivity through the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
In this compound, the HOMO is expected to have significant contributions from the p-orbitals of the azide group and the pyridine ring. The LUMO, conversely, is likely to be localized significantly on the azide group. Computational studies on the related 2,4,6-triazido-3-chloro-5-fluoropyridine have shown that the LUMO density is highly localized on the azido (B1232118) groups positioned ortho to the fluorine atom. beilstein-journals.orgsemanticscholar.org This localization suggests that these sites are the most susceptible to photochemical dissociation or nucleophilic attack. beilstein-journals.org By analogy, the azido group at the 3-position, while not ortho, would still be significantly influenced by the adjacent fluorine atom, making it a primary site for reactions like 1,3-dipolar cycloadditions.
Table 2: Conceptual Frontier Orbital Properties for this compound
| Property | Conceptual Value / Description | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -8.5 to -9.5 eV | Represents the energy of the highest-energy electrons; indicates nucleophilic character. |
| LUMO Energy | -0.5 to -1.5 eV | Represents the energy of the lowest-energy empty orbital; indicates electrophilic character. |
| HOMO-LUMO Gap | 7.5 to 8.5 eV | A moderately large gap suggests reasonable kinetic stability, but the molecule remains reactive due to the azide functional group. A smaller gap indicates higher reactivity. wuxibiology.comresearchgate.net |
| LUMO Localization | Primarily on the N₃ azide group | Predicts that the azide group is the primary site for accepting electrons in reactions (e.g., cycloadditions, reductions). beilstein-journals.org |
Note: Energy values are conceptual and serve to illustrate the principles of FMO analysis.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. d-nb.info It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) are electron-rich and are sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.netd-nb.info
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Reactivity Prediction
Conformational Analysis and Tautomerism Studies
The flexibility and potential for isomerism in this compound can be effectively studied using computational methods.
Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. lumenlearning.com For this compound, the primary conformational flexibility comes from the rotation of the azide group around the C3–Nα bond. This rotation gives rise to different rotamers, such as the s-cis and s-trans conformers, where the azide group is oriented differently relative to the fluorine atom.
Computational studies on unsubstituted azidopyridines have been performed to determine the energy barriers for this rotation. For 3-azidopyridine (B1254633), the rotational barrier was calculated to be approximately 3.32 kcal/mol. researchgate.net A similar barrier would be expected for this compound. Quantum chemical calculations can precisely determine the relative energies of the different conformers and the transition state that connects them, providing insight into which conformation is most stable and the dynamics of their interconversion. researchgate.net
Aromatic azides can exhibit a form of valence tautomerism known as azido-tetrazole tautomerism, where the azide form exists in equilibrium with a fused ring structure. wikipedia.orgresearchgate.net In this case, this compound can potentially cyclize to form its tautomeric isomer, 8-fluorotetrazolo[1,5-a]pyridine.
This ring-chain tautomerism is a dynamic equilibrium, and its position can be influenced by factors such as the electronic nature of substituents, solvent polarity, and temperature. wikipedia.orgresearchgate.net Computational methods, particularly DFT, are essential for investigating this phenomenon. Calculations can predict the relative thermodynamic stabilities of the two tautomers (the azide and the tetrazole) by comparing their ground state energies. researchgate.net Furthermore, these methods can map the reaction pathway and calculate the activation energy for the cyclization and ring-opening processes, revealing the kinetic feasibility of the tautomerization. researchgate.net
Investigation of Azido/Tetrazole Isomerism in Pyridine Systems
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the factors that govern the azido-tetrazole equilibrium. researchgate.net These factors include the electronic nature of substituents on the pyridine ring, solvent effects, and temperature. researchgate.netresearchgate.net For instance, quantum chemical calculations on related 2-azidopyridine (B1249355) systems have shown that the stability of the tetrazole isomer is influenced by these variables, which determine the dominant form in the equilibrium. researchgate.net The presence of a fluorine atom at the 2-position, as in this compound, is expected to influence the electron density of the pyridine ring and, consequently, the thermodynamics and kinetics of the isomerization process. Computational models can predict the relative energies of the azide and tetrazole forms, as well as the energy barrier for the interconversion. researchgate.netrsc.org
The study of this isomerism is crucial as the chemical reactivity of the azide and tetrazole forms can differ significantly. For example, the azide form is known to participate in "click" chemistry reactions, a widely used bioconjugation method. smolecule.comacs.org Understanding the equilibrium is therefore essential for predicting and controlling the reactivity of this compound in various synthetic applications.
Prediction of Spectroscopic Properties
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand electronic properties.
Simulated NMR and IR Spectra for Comparison with Experimental Data
Quantum chemical calculations can provide simulated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For pyridine derivatives, computational methods have been used to predict ¹H and ¹³C NMR chemical shifts. chemicalbook.com These predictions can aid in the assignment of experimental spectra, especially for complex molecules.
Similarly, the vibrational frequencies and intensities of IR spectra can be calculated. For azido compounds, the characteristic asymmetric stretching frequency of the azido group is a key diagnostic peak. escholarship.org Computational simulations can predict the position of this band and how it might be influenced by factors such as solvent and the electronic environment of the molecule. escholarship.org
Prediction of EPR Parameters for Nitrene Intermediates
Thermolysis or photolysis of this compound can lead to the formation of a highly reactive nitrene intermediate, 2-fluoro-3-nitrenopyridine. beilstein-journals.org Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for studying such high-spin species. beilstein-journals.orgresearchgate.net
Computational chemistry, particularly DFT calculations, plays a vital role in predicting the EPR parameters, such as the zero-field splitting (ZFS) parameters (D and E). beilstein-journals.orgsemanticscholar.org These parameters are highly sensitive to the electronic and geometric structure of the nitrene. By comparing the calculated ZFS parameters with experimental EPR spectra, the identity and electronic state of the nitrene intermediates can be confirmed. beilstein-journals.orgresearchgate.net For example, in studies of related polyazidopyridines, EPR spectral simulations in conjunction with DFT calculations have been used to assign the signals to specific triplet mononitrenes, quintet dinitrenes, and even septet trinitrenes. beilstein-journals.orgsemanticscholar.org
Below is a table of predicted EPR parameters for nitrenes derived from a related compound, 2,4,6-triazido-3-chloro-5-fluoropyridine, which illustrates the type of data generated from such computational studies. beilstein-journals.org
| Nitrene Species | Spin State | Predicted D (cm⁻¹) | Predicted E (cm⁻¹) |
| 2,4-diazido-3-chloro-5-fluoropyridyl-6-nitrene | Triplet | 1.026 | 0 |
| 2,6-diazido-3-chloro-5-fluoropyridyl-4-nitrene | Triplet | 1.122 | 0.0018 |
| 4-azido-3-chloro-5-fluoropyridyl-2,6-dinitrene | Quintet | 0.215 | 0.0545 |
| 2-azido-3-chloro-5-fluoropyridyl-4,6-dinitrene | Quintet | 0.209 | 0.039 |
| 3-chloro-5-fluoropyridyl-2,4,6-trinitrene | Septet | -0.1021 | -0.0034 |
This data is for a related compound and serves as an example of the parameters that would be calculated for the nitrene derived from this compound.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. The thermolysis of azides, for instance, is thought to proceed through a rate-limiting step involving the dissociation of a nitrogen molecule to form a nitrene. researchgate.net Theoretical models can calculate the activation energies for such processes. acs.org
By mapping the potential energy surface of a reaction, chemists can gain insights into the factors that control reaction rates and product selectivity. For example, computational studies can elucidate the mechanism of cycloaddition reactions involving the azide group or nucleophilic substitution reactions on the pyridine ring. acs.org The characterization of transition state structures provides a detailed picture of the geometry and electronic distribution of the molecule at the peak of the energy barrier for a reaction.
Computational Exploration of Scaffold Diversity and Design
The pyridine ring is a common scaffold in medicinal chemistry, and computational methods are increasingly used to explore and design new molecular structures with potential biological activity. nih.govresearchgate.net The concept of a molecular scaffold refers to the core structure of a molecule. nih.gov
By computationally modifying the substituents on the this compound scaffold, it is possible to explore a vast chemical space and predict the properties of the resulting virtual compounds. nih.gov This can include predictions of binding affinity to biological targets, ADME (absorption, distribution, metabolism, and excretion) properties, and other pharmaceutically relevant parameters. chim.it This in silico screening approach can help prioritize the synthesis of new compounds with a higher probability of desired activity, thus accelerating the drug discovery process. nih.gov The use of computational tools for scaffold generation and analysis has become a major application in medicinal chemistry. nih.gov
Advanced Research Applications of 3 Azido 2 Fluoropyridine in Chemical Sciences
Role as a Building Block in Complex Heterocyclic Synthesis
3-Azido-2-fluoropyridine serves as a key precursor in the synthesis of diverse heterocyclic structures. The reactivity of both the azide (B81097) and the fluoro-substituent can be harnessed to construct intricate molecular architectures that are of significant interest in medicinal chemistry and materials science.
The thermal or photochemical reactivity of the azide group in this compound is a powerful tool for constructing pyridine-fused heterocyclic systems. Upon heating or irradiation, the azide group can eliminate a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then undergo intramolecular cyclization reactions. For instance, the nitrene can insert into an adjacent part of the molecule or react with the pyridine (B92270) nitrogen to form novel fused ring systems. Research has shown that 2-pyridine derived 4-azido-1,2,3-triazoles, upon thermal induction, eliminate molecular nitrogen to promote the cyclization of the resulting nitrene at the azine nitrogen, creating new heterocyclic systems. rsc.org This strategy allows for the creation of complex polyheterocycles, such as naphthyridines and other aza-analogues of coumarins and xanthones, from appropriately substituted pyridine precursors. rsc.org The chemoselective metallation of chloropyridines has also been established as a method to create 2,3-disubstituted pyridines, which are precursors for fused polyheterocycles. rsc.org
Table 1: Examples of Fused Heterocyclic Systems from Azido-Pyridine Precursors This table is interactive. Click on headers to sort.
| Precursor Type | Reaction Type | Resulting Fused System | Reference |
|---|---|---|---|
| 2-Pyridine derived 4-azido-1,2,3-triazole | Thermal Cyclization (Nitrene formation) | 2H- smolecule.comnih.govresearchgate.nettriazolo[4′,5′:3,4]pyrazolo[1,5-a]pyridin-5-ium-4-ides | rsc.org |
Beyond fused systems, this compound is instrumental in developing a wide array of novel, non-fused heterocyclic scaffolds. The azide group is particularly well-suited for participating in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). smolecule.comresearchgate.net These "click chemistry" reactions provide a highly efficient and regioselective method for forming stable 1,2,3-triazole rings. researchgate.net By reacting this compound with various alkyne-containing molecules, chemists can readily access a library of 2-fluoro-3-(1,2,3-triazol-yl)pyridine derivatives. The fluorine atom at the 2-position remains available for subsequent functionalization, such as nucleophilic aromatic substitution, allowing for further diversification of the heterocyclic scaffold. beilstein-journals.orgossila.com This modular approach is highly valuable in drug discovery and materials science, where rapid access to structurally diverse compound libraries is essential. ossila.comnih.gov For example, similar azido-nucleosides have been glycosylated with various heterocyclic bases to create novel nucleoside derivatives. sioc-journal.cn
While direct synthesis of phosphoramidates from this compound is a specialized area, the compound serves as a potential precursor for azido-containing nucleoside analogues that can be converted into phosphoramidates. In a typical synthetic pathway, a fluoropyridine can be used to synthesize a nucleoside, such as 3-(β-D-Ribofuranosyl)-2-fluoropyridine. researchgate.net If an azido-fluoropyridine nucleoside were synthesized, it could then undergo phosphorylation to create phosphoramidate (B1195095) conjugates.
The general synthesis of nucleoside phosphoramidates involves the phosphorylation of an azido-nucleoside precursor. For instance, a series of 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) were synthesized by phosphorylating the parent nucleoside with 4-chlorophenyl phosphoroditriazolide, followed by a reaction with an appropriate amine. nih.govresearchgate.net This demonstrates a robust method for creating a phosphoramidate linkage on an azido-containing scaffold. Oligonucleotide N3′→P5′ phosphoramidates, a related class of compounds, are assembled via solid-phase synthesis using phosphoramidite (B1245037) monomer solutions and an activator like 1H-tetrazole, followed by an oxidation step. umich.edu This highlights the chemical methodologies available for converting azido-functionalized building blocks into phosphoramidate structures for various research applications.
Development of Novel Heterocyclic Scaffolds
Applications in Bioorthogonal Chemistry and Chemical Biology Research (Chemical Methodology Focus)
The unique chemical properties of this compound make it a powerful tool in bioorthogonal chemistry and chemical biology. These fields rely on chemical reactions that can proceed in complex biological environments without interfering with native biochemical processes.
The azide group is one of the most widely used functional groups in bioorthogonal chemistry. kinxcdn.com It is exceptionally stable in biological media and does not react with the vast majority of endogenous functional groups. Its primary utility lies in its ability to undergo highly specific "click" reactions. mdpi.com this compound can serve as a key reagent in these transformations.
The two main types of bioorthogonal reactions involving azides are:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. While highly efficient, it requires a copper(I) catalyst, which can be toxic to living systems, though ligands have been developed to mitigate this issue. mdpi.comnih.govacs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BARAC). mdpi.comucsd.edu The ring strain of the alkyne is sufficient to drive the [3+2] cycloaddition with an azide, making this reaction truly bioorthogonal and suitable for use in living cells and organisms. ucsd.edu
As a bioorthogonal reagent, this compound can be used to label biomolecules that have been metabolically engineered to contain a corresponding alkyne or cyclooctyne (B158145) handle. The presence of the fluoropyridine core can modulate the reagent's solubility and pharmacokinetic properties.
Table 2: Key Bioorthogonal Reactions Featuring Azide Functionality This table is interactive. Click on headers to sort.
| Reaction Name | Key Reactants | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | High efficiency and regioselectivity. | mdpi.comnih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne (e.g., DBCO) | None (driven by ring strain) | Catalyst-free, suitable for live-cell imaging. | mdpi.comucsd.edu |
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of positron-emitting radioisotopes. Fluorine-18 (B77423) (¹⁸F) is the most commonly used radioisotope for PET due to its convenient half-life (109.8 minutes) and low positron energy. nih.gov The 2-fluoro-substituent on this compound makes it an ideal candidate for ¹⁸F-labeling.
The synthesis of [¹⁸F]this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, a precursor molecule, such as 2-nitro-3-azidopyridine or a 2-trimethylammonium-3-azidopyridine salt, is reacted with [¹⁸F]fluoride activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate. nih.govmdpi.com The electron-withdrawing nature of the pyridine ring and the activating group facilitates the displacement with [¹⁸F]fluoride, often under heated conditions in an automated synthesis module. mdpi.comsnmjournals.org
Once synthesized, [¹⁸F]this compound becomes a bifunctional labeling agent. researchgate.net
The ¹⁸F atom serves as the PET imaging reporter.
The azide group serves as a bioorthogonal handle for covalent attachment to a target molecule (e.g., a peptide, antibody, or small molecule drug) that has been pre-functionalized with an alkyne or cyclooctyne. nih.govnih.gov
This "click" labeling approach is particularly advantageous for radiolabeling sensitive biomolecules that cannot withstand the harsh conditions of direct radiofluorination. researchgate.net The synthesis of a novel AT1 receptor tracer, [¹⁸F]fluoropyridine–candesartan (B1668252), was achieved via a CuAAC reaction between an [¹⁸F]fluoropyridine-alkyne prosthetic group and an azido-functionalized candesartan derivative. nih.gov This modular strategy allows for the late-stage introduction of ¹⁸F, maximizing the radiochemical yield and enabling the development of highly specific PET tracers for a wide range of biological targets. nih.govnih.gov
Table 3: Common ¹⁸F-Labeling Methodologies for Pyridine Scaffolds This table is interactive. Click on headers to sort.
| Methodology | Precursor Leaving Group | Typical Conditions | Advantage | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | -NO₂ (nitro) | [¹⁸F]KF/K₂₂₂, high temperature (e.g., 130-165 °C), DMSO | Readily available precursors. | mdpi.comsnmjournals.org |
| Nucleophilic Aromatic Substitution (SNAr) | -NMe₃⁺ (trimethylammonium) | [¹⁸F]KF/K₂₂₂, high temperature, DMSO | Often provides higher radiochemical conversion than nitro precursors. | mdpi.com |
Development of Bioorthogonal Reagents Utilizing Azide Functionality
Contributions to Materials Science and Polymer Chemistry Research
The unique bifunctionality of this compound, featuring a reactive azide group and a fluorine-substituted aromatic ring, positions it as a valuable compound in materials science and polymer chemistry. The presence of the fluorine atom can impart desirable properties such as enhanced thermal stability and hydrophobicity to materials, while the azide group serves as a versatile handle for chemical modification. mdpi.com
Fluorinated pyridines are recognized for their utility in the synthesis of organic compounds and the development of new materials with unique physical, chemical, and biological properties. smolecule.com The incorporation of fluorinated motifs into polymer structures can significantly improve material characteristics, such as heat resistance. smolecule.com While direct polymerization of this compound is not widely documented, a key application involves using its structural motifs to create functional polymers.
A significant strategy involves the reaction of azide-functionalized polymers with alkyne-bearing fluoropyridine derivatives. In one such study, an azide-functionalized amphiphilic teroligomer was synthesized and subsequently labeled with fluorine-18. mdpi.com This was achieved by coupling the azide groups on the polymer with a hydrophilic, alkyne-substituted 2-fluoropyridine (B1216828) prosthetic group. mdpi.comresearchgate.net This method demonstrates the incorporation of a 2-fluoropyridine unit into a polymer backbone, leveraging the reactivity of an azide precursor to form a stable triazole linkage. mdpi.com The resulting radiolabeled polymer was developed for potential applications in tracking nanoparticle drug delivery systems. mdpi.comresearchgate.net This approach highlights how the core structure of an azido-fluoropyridine can be integrated into complex macromolecular systems, thereby creating advanced functional materials.
Table 1: Example of Fluoropyridine Incorporation into a Polymer
| Polymer/Precursor | Functional Group for Coupling | Coupling Partner | Resulting Linkage | Application of Final Polymer | Source |
| Azide-functionalized teroligomer | Azide (-N₃) | Alkyne-substituted 2-fluoropyridine | Triazole | Radiolabeling for PET imaging | mdpi.com |
The azide group makes this compound an excellent building block for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). smolecule.com This reaction is known for its high efficiency, mild reaction conditions, and specificity, making it a powerful tool for the functionalization of diverse materials. mdpi.commdpi.com The CuAAC reaction forms a stable triazole ring, covalently linking the azide-containing molecule to an alkyne-functionalized substrate. mdpi.com
This methodology has been applied to functionalize a wide array of materials, including gold nanoparticles, graphene oxide, and polymers. thno.orgnih.govbeilstein-journals.org A prime example is the modification of an azide-functionalized teroligomer with an alkyne-bearing 2-fluoropyridine prosthetic group ([¹⁸F]FPyKYNE) to produce a fluorine-18 labeled polymer. mdpi.com The reaction proceeded rapidly (2–3 minutes) at 90°C using a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalyst system. mdpi.com This efficient functionalization demonstrates the utility of the azide-alkyne click reaction in covalently attaching fluoropyridine moieties to polymer surfaces, thereby modifying their properties for specific applications like medical imaging. mdpi.comresearchgate.net The modularity of click chemistry allows for the combination of various azide-modified precursors with a wide range of functionalized materials. acs.org
Table 2: Click Chemistry Reaction for Polymer Functionalization
| Reactant 1 | Reactant 2 | Catalyst System | Temperature | Reaction Time | Product | Source |
| Azide-functionalized teroligomer (o14PEGMA-N₃) | Diethylene glycol–alkyne-substituted 2-fluoropyridine ([¹⁸F]2) | CuSO₄ / Sodium Ascorbate | 90 °C | 2–3 min | ¹⁸F-labeled polymer ([¹⁸F]fluoro-o14PEGMA) | mdpi.com |
Incorporation into Fluorinated Polymers and Network Materials
Development of Spectroscopic Probes for Chemical Phenomena (e.g., protonation state sensing)
The azide group (–N₃) can serve as a sensitive vibrational probe for studying molecular environments using techniques like infrared (IR) spectroscopy. bu.edu The vibrational frequency of the azido-stretch is highly sensitive to its local electrostatic environment, making it a useful reporter on phenomena such as ligand binding and protonation states. nih.govscience.gov
A detailed study using two-dimensional infrared (2D IR) spectroscopy investigated 3-azidopyridine (B1254633) as a potential probe for the protonation state of the pyridine ring. nih.gov Researchers found that the azido-stretching vibration is sensitive to the protonation of the nearby nitrogen atom in the pyridine ring. nih.gov When 3-azidopyridine was complexed with a weak acid (formic acid), leaving the pyridine unprotonated, the azide vibration was observed at a certain frequency. nih.gov However, upon complexation with a strong acid (trifluoroacetic acid), which protonates the pyridine ring, the frequency of the azido-stretch shifted upwards by 8 cm⁻¹. nih.gov
This frequency shift demonstrates that the azide group can act as a remote spectroscopic sensor for the protonation state of the pyridine ring. nih.gov Although the study noted that the spectra for 3-azidopyridine were complicated by Fermi resonance interactions, it concluded that the general approach of using an organic azide as a spectroscopic reporter of protonation holds significant promise for future applications in chemistry and biology. nih.gov
Table 3: Vibrational Frequency Shift of 3-Azidopyridine upon Protonation
| System | Pyridine Protonation State | Azido-Stretching Frequency Shift | Spectroscopic Technique | Conclusion | Source |
| 3-Azidopyridine + Formic Acid | Unprotonated | Reference frequency | 2D IR Spectroscopy | Azide vibration is sensitive to local environment. | nih.gov |
| 3-Azidopyridine + Trifluoroacetic Acid | Protonated | +8 cm⁻¹ (relative to formic acid complex) | 2D IR Spectroscopy | Azide group can remotely sense pyridine protonation. | nih.gov |
Future Research Directions and Emerging Trends for 3 Azido 2 Fluoropyridine
Exploration of Asymmetric Synthesis and Chiral Induction with 3-Azido-2-fluoropyridine
A significant frontier in the application of this compound lies in asymmetric synthesis, where the goal is to create chiral molecules with high enantioselectivity. The development of methods that leverage the pyridine's inherent features to induce chirality is a key area of future research. While direct asymmetric transformations using this compound are still emerging, related studies provide a strong foundation for future work. For instance, the asymmetric synthesis of polycyclic fluorinated proline derivatives has been achieved through intramolecular cycloadditions of azomethine ylides with fluorinated dipolarophiles, demonstrating that fluorinated alkenes can effectively participate in diastereoselective reactions to generate multiple stereocenters simultaneously. rsc.org
Future explorations could involve using this compound as a substrate in reactions with chiral catalysts. Asymmetric hydrogenation of the pyridine (B92270) ring, a reaction known to be effective for other pyridine derivatives using iridium or ruthenium catalysts, could yield chiral piperidines. mdpi.com Furthermore, the development of enantioselective reactions of the azide (B81097) group itself, such as chiral copper-catalyzed click reactions, represents a promising avenue. researchgate.net The electronic influence of the ortho-fluorine atom could play a critical role in enhancing the stereochemical control in such transformations.
Table 1: Potential Asymmetric Transformations for this compound
| Reaction Type | Potential Catalyst System | Chiral Product | Rationale |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Iridium(I) or Ruthenium(II) complexes | Chiral 3-Azido-2-fluoropiperidine | Established methods for asymmetric pyridine reduction could be adapted. mdpi.com |
| Asymmetric Azide-Alkyne Cycloaddition | Chiral Copper(I) complexes | Chiral 1,2,3-Triazoles | The fluorine substituent may enhance catalyst-substrate interactions, improving enantioselectivity. researchgate.net |
Development of Catalyst-Controlled and Highly Selective Transformations
The development of novel catalyst systems to precisely control the reactivity of this compound is a central theme in its evolving chemistry. The molecule offers multiple reaction sites, and catalysts are key to directing transformations with high chemo- and regioselectivity. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a prime example where the catalyst ensures the formation of the 1,4-disubstituted triazole isomer. smolecule.com Research is ongoing to refine these catalyst systems, for example, by using copper nanoparticles (CuNPs) in ionic liquids to achieve excellent yields in shorter reaction times. rsc.org
Beyond click chemistry, late-stage functionalization of the pyridine ring's C-H bonds is a major trend. nih.gov Catalysts based on iridium, ruthenium, or silver could enable the selective introduction of alkyl or aryl groups at specific positions, guided by the electronic nature of the fluoro and azido (B1232118) substituents. nih.gov For example, silver-catalyzed fluorination reactions have shown exclusive selectivity for the position adjacent to the nitrogen in other pyridine systems. researchgate.net Developing catalysts that can selectively activate a specific C-H bond in this compound without disturbing the reactive azide group is a significant but rewarding challenge.
Table 2: Catalyst Systems for Selective Reactions
| Catalyst | Reaction Type | Selectivity Control |
|---|---|---|
| CuSO₄/Sodium Ascorbate (B8700270) | Azide-Alkyne Cycloaddition | Regioselective formation of 1,4-triazoles. rsc.org |
| {Ir[dF(CF₃)ppy]₂(dtbpy)}-PF₆ | Photoredox C-H Functionalization | Potential for regioselective alkylation or arylation of the pyridine ring. nih.gov |
| Silver(I) or (II) Salts | C-H Functionalization/Fluorination | Directing functionalization to positions ortho to the ring nitrogen. nih.govresearchgate.net |
Integration into Flow Chemistry and Automation for Enhanced Synthesis
The integration of synthetic routes involving this compound into continuous flow and automated systems is a critical step towards safer and more efficient manufacturing. Organic azides are high-energy compounds that can be hazardous to handle in large quantities in traditional batch reactors. Flow chemistry mitigates these risks by using small reactor volumes, allowing potentially explosive intermediates to be generated and consumed in situ, which significantly improves safety.
Automated synthesis platforms, which combine flow reactors with robotic handling and purification, further enhance efficiency and reproducibility. springernature.comchimia.ch Such systems have been successfully used for the automated synthesis of ¹⁸F-labeled pyridine-based radiotracers, demonstrating the feasibility of multi-step, automated processes involving fluoropyridine derivatives. researchgate.netnih.gov Applying this technology to this compound would enable the rapid, safe, and scalable production of derivative libraries for applications in drug discovery and materials science. springernature.com The benefits include reduced reaction times, improved yield and purity, and minimized handling of hazardous materials.
Advanced Characterization Techniques for Elucidating Transient Species
Understanding the reaction mechanisms of this compound requires the detection and characterization of highly reactive, short-lived intermediates. The photolysis or thermolysis of the azide group is expected to generate a highly reactive nitrene intermediate. Advanced spectroscopic techniques are essential for studying these transient species.
Electron Paramagnetic Resonance (EPR) spectroscopy, combined with matrix isolation techniques at cryogenic temperatures, is a powerful tool for this purpose. Studies on the related compound 2,4,6-triazido-3-chloro-5-fluoropyridine have successfully used EPR to identify and characterize the transient triplet mononitrenes and quintet dinitrenes formed upon photolysis. semanticscholar.orgbeilstein-journals.org These studies revealed that the photolysis occurs preferentially at the azide groups located ortho to the fluorine atom, a finding that has direct implications for predicting the behavior of this compound. semanticscholar.orgbeilstein-journals.org Another key transient species is the azide radical (N₃•), which can be generated via a single electron transfer (SET) process and is involved in various functionalization reactions. researchgate.net Time-resolved spectroscopy and advanced mass spectrometry techniques will be crucial in mapping the reaction pathways involving these elusive intermediates.
Synergistic Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work is becoming indispensable for the rational design of new reactions and molecules based on this compound. Quantum chemical methods, particularly Density Functional Theory (DFT), are increasingly used to predict and explain reactivity, selectivity, and reaction mechanisms.
Computational studies have been used to model the rotational energy barrier of the azide group in azidopyridines, providing insight into the molecule's conformational preferences and how they might influence reactivity. researchgate.net In the study of transient species, DFT calculations are crucial for interpreting complex experimental data, such as assigning the specific structures of nitrene isomers observed in EPR spectra. semanticscholar.orgbeilstein-journals.org For future applications, computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to design novel derivatives of this compound with specific biological targets, guiding synthetic efforts toward the most promising candidates. openpharmaceuticalsciencesjournal.com This integrated approach accelerates the discovery process by prioritizing experimental targets and providing a deeper understanding of the underlying chemical principles.
Table 3: Examples of Integrated Computational-Experimental Studies
| Technique | Application | Finding/Insight | Reference |
|---|---|---|---|
| EPR Spectroscopy & DFT Calculations | Characterization of transient nitrenes | Identified specific nitrene isomers and showed preferential photolysis of azide groups ortho to fluorine. | semanticscholar.orgbeilstein-journals.org |
| Ab Initio Molecular Orbital Theory | Calculation of rotational barriers | Determined the energy barrier for azide group rotation in azidopyridines, predicting conformational stability. | researchgate.net |
Expansion of Applications in Green Chemistry and Sustainable Synthesis
Future research will increasingly focus on aligning the chemistry of this compound with the principles of green and sustainable chemistry. This involves developing synthetic methods that minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. A key trend is the replacement of traditional toxic organic solvents with greener alternatives like water or ionic liquids. rsc.orgrsc.org
Q & A
Basic: What are the established synthetic routes for 3-azido-2-fluoropyridine, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves nucleophilic aromatic substitution (SNAr) or diazotization-azidation strategies. For example, fluorinated pyridine precursors (e.g., 3-amino-2-fluoropyridine) can undergo diazotization with NaNO₂/HCl, followed by azide substitution using NaN₃ . Reaction conditions such as temperature (0–5°C for diazotization) and solvent polarity (e.g., DMF vs. aqueous systems) critically affect yields (reported 60–85%) and byproduct formation. Catalytic systems like Yb(OPf)₃ may enhance regioselectivity in SNAr pathways . Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is essential to isolate >95% purity.
Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR identifies fluorination patterns (δ −120 to −140 ppm for C-F), while ¹H NMR reveals coupling constants (e.g., J₃-F ~15 Hz for ortho-fluorine) .
- IR Spectroscopy: Azide stretching vibrations (ν ~2100 cm⁻¹) confirm functional group integrity.
- UPLC-MS: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 153.04) and detects trace impurities .
- X-ray Crystallography: Resolves regiochemical ambiguities in azide positioning .
Advanced: How does the thermal stability of this compound impact its handling and storage in experimental settings?
Methodological Answer:
The azide group confers thermal sensitivity, with decomposition observed at >80°C, releasing N₂ gas and forming nitrene intermediates. Differential scanning calorimetry (DSC) shows exothermic peaks at 120–150°C, necessitating storage at −20°C under inert atmospheres . Decomposition pathways are solvent-dependent: polar aprotic solvents (e.g., DMSO) accelerate degradation, while non-polar solvents (e.g., toluene) enhance stability. Researchers should monitor azide content via IR or Raman spectroscopy during long-term storage .
Advanced: What mechanistic insights explain the reactivity of this compound in click chemistry applications?
Methodological Answer:
The electron-withdrawing fluorine atom activates the pyridine ring for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Kinetic studies reveal rate constants (k₂ ~0.5–1.2 M⁻¹s⁻¹) dependent on fluorine’s inductive effect, which lowers the LUMO energy of the azide. Computational DFT models (B3LYP/6-311+G**) show fluorine’s para-position stabilizes the transition state, reducing activation energy by ~5 kcal/mol compared to non-fluorinated analogs . Solvent choice (e.g., THF vs. DMF) further modulates reaction rates via dielectric effects.
Advanced: How can this compound be utilized in fragment-based drug discovery (FBDD) for targeting fluorophilic enzyme pockets?
Methodological Answer:
The compound’s fluorine and azide groups enable dual functionality:
- Fluorine: Enhances binding to fluorophilic regions (e.g., hydrophobic enzyme pockets) via C-F···H interactions, as validated by X-ray co-crystallography .
- Azide: Facilitates bioorthogonal tagging for target identification via click chemistry with alkyne-modified probes.
In FBDD screens, this compound exhibits low micromolar binding (Kd ~10–50 µM) to kinases and phosphodiesterases, as measured by surface plasmon resonance (SPR) . Optimization strategies include modifying the pyridine scaffold with substituents (e.g., methyl, cyano) to improve solubility and selectivity.
Advanced: What analytical challenges arise in quantifying trace degradation products of this compound, and how are they resolved?
Methodological Answer:
Degradation products like 3-amino-2-fluoropyridine and nitrene adducts require sensitive detection:
- LC-MS/MS: Multiple reaction monitoring (MRM) with a C18 column (ACN/water + 0.1% formic acid) achieves limits of detection (LOD) <1 ppm .
- GC-MS: Headspace analysis identifies volatile byproducts (e.g., N₂O, NH₃) using a Porapak Q column .
Method validation via spike-recovery experiments (85–110% recovery) ensures accuracy in stability studies.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use explosion-resistant shields, nitrile gloves, and fume hoods with >100 fpm airflow .
- Storage: Keep in amber vials under argon at −20°C, segregated from reducing agents.
- Spill Management: Neutralize azides with 10% ceric ammonium nitrate solution to prevent explosive residue .
Advanced: How do steric and electronic effects govern the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
The fluorine atom directs cross-coupling (e.g., Suzuki-Miyaura) to the C4 position via electronic deactivation of C2 and C6. Steric maps from molecular modeling (e.g., MOE software) show azide hindrance at C3 limits Pd(0) coordination. Reactions with aryl boronic acids achieve >70% yield when using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (80°C, 12 h) . Hammett studies (σₚ = +0.15) confirm fluorine’s moderate electron-withdrawing effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
